molecular formula C20H19N5S B11040219 5-Methyl-2-[(3-methylbenzyl)sulfanyl]-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

5-Methyl-2-[(3-methylbenzyl)sulfanyl]-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11040219
M. Wt: 361.5 g/mol
InChI Key: BVGAGDOXJAYTND-UHFFFAOYSA-N
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Description

5-Methyl-2-[(3-methylbenzyl)sulfanyl]-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as a methyl group, a phenyl group, and a sulfanyl group attached to the core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[(3-methylbenzyl)sulfanyl]-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide has been reported .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[(3-methylbenzyl)sulfanyl]-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[(3-methylbenzyl)sulfanyl]-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole and pyrimidine rings facilitate binding to these targets, leading to various biological effects. For example, the compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Methyl-2-[(3-methylbenzyl)sulfanyl]-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the sulfanyl group, in particular, enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C20H19N5S

Molecular Weight

361.5 g/mol

IUPAC Name

5-methyl-2-[(3-methylphenyl)methylsulfanyl]-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H19N5S/c1-13-7-6-8-15(11-13)12-26-20-23-19-22-14(2)17(18(21)25(19)24-20)16-9-4-3-5-10-16/h3-11H,12,21H2,1-2H3

InChI Key

BVGAGDOXJAYTND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN3C(=C(C(=NC3=N2)C)C4=CC=CC=C4)N

Origin of Product

United States

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